Product packaging for 5-Methyl-5-phenylmorpholin-3-one(Cat. No.:CAS No. 1398503-90-6)

5-Methyl-5-phenylmorpholin-3-one

Cat. No.: B2775280
CAS No.: 1398503-90-6
M. Wt: 191.23
InChI Key: MPSLVCNRAQOWBA-UHFFFAOYSA-N
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Description

5-Methyl-5-phenylmorpholin-3-one is a synthetic morpholinone derivative of interest in medicinal chemistry and drug discovery. The morpholinone core is a privileged structure in pharmaceutical research, frequently found in compounds with significant biological activity . The specific stereochemistry and substitution pattern of the morpholinone ring, including the methyl and phenyl groups at the 5-position, can be critical for its interaction with biological targets and its overall physicochemical properties . This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize such morpholinone derivatives as intermediates in developing potential therapeutic agents. The structural motif is commonly explored for creating molecules that may modulate various enzymes and receptors . As a chiral scaffold, it provides a platform for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific targets. Research Applications: • Intermediate in organic synthesis and medicinal chemistry • Building block for the development of pharmacologically active compounds • Scaffold for the exploration of privileged structures in drug discovery This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or personal use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B2775280 5-Methyl-5-phenylmorpholin-3-one CAS No. 1398503-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-5-phenylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(8-14-7-10(13)12-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSLVCNRAQOWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Stereochemical Investigations in Academic Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for confirming the structure and assigning the configuration of 5-Methyl-5-phenylmorpholin-3-one and its derivatives. Both ¹H and ¹³C NMR are employed to provide a comprehensive picture of the molecule's atomic framework. cdnsciencepub.comljmu.ac.uk

In ¹H NMR spectra of related morpholinone structures, signals corresponding to the morpholine (B109124) ring protons are typically observed, along with resonances for the phenyl and methyl groups. For instance, in a study of 3-methyl-2-(4-methylphenyl)morpholine, the morpholine protons appeared in the range of δ 3.10–4.12 ppm, while the methyl group on the morpholine ring showed a doublet at δ 0.82 ppm. ljmu.ac.uk The chemical shifts and coupling constants of these protons provide valuable information about their spatial relationships.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Studies on substituted morpholines have shown that the chemical shifts of the carbon atoms are sensitive to the presence and orientation of substituents. cdnsciencepub.comcdnsciencepub.com For example, the introduction of a methyl group induces downfield shifts for the adjacent carbons. cdnsciencepub.com In the case of this compound, distinct signals would be expected for the methyl carbon, the carbons of the phenyl ring, the carbonyl carbon of the morpholinone ring, and the remaining ring carbons.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Morpholine Structures
CompoundNucleusChemical Shift (δ ppm)Multiplicity/AssignmentReference
3-Methyl-2-(4-methylphenyl)morpholine¹H7.26–7.14m, Ar-H ljmu.ac.uk
4.12d, H-2 ljmu.ac.uk
3.94dt, H-6 ljmu.ac.uk
3.77–3.66m, H-6 ljmu.ac.uk
3.10–2.97m, H-3, H-5 ljmu.ac.uk
2.30s, Ar-CH₃ ljmu.ac.uk
0.82d, morpholine-CH₃ ljmu.ac.uk
4-Phenylmorpholin-3-one¹H7.44-7.29m, Ar-H mdpi.com
4.36s, CH₂ mdpi.com
4.05s, CH₂ mdpi.com
3.78s, CH₂ mdpi.com
4-Phenylmorpholin-3-one¹³C166.7C=O mdpi.com
141.4, 129.4, 127.3, 125.6Ar-C mdpi.com
68.7, 64.2, 49.8Morpholine-C mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam group, typically appearing in the range of 1650-1700 cm⁻¹. For a related compound, 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one, the C=O stretch was observed at 1680 cm⁻¹. Additionally, characteristic absorptions for C-N stretching, C-O-C stretching of the ether linkage in the morpholine ring, and aromatic C-H and C=C stretching vibrations from the phenyl group would be expected. cdnsciencepub.comljmu.ac.ukjustia.com

Table 2: Characteristic IR Absorption Frequencies for Morpholinone Derivatives
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
C=O (Lactam)Stretch1680
C-H (Aromatic)Stretch~3000-3100General
C-H (Aliphatic)Stretch~2850-3000General
C=C (Aromatic)Stretch~1450-1600 researchgate.net
C-O-C (Ether)Stretch~1070-1150 researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The compound's molecular formula is C₁₀H₁₁NO₂, corresponding to a molecular weight of approximately 177.2 g/mol . biosynth.com

In a mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) and its fragments are detected. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the elemental composition. The fragmentation pattern, which shows the masses of smaller charged fragments of the molecule, can help to piece together the structure. For instance, the loss of the methyl group or cleavage of the morpholine ring would produce characteristic fragment ions. Studies on related phenmetrazine analogs have utilized mass spectrometry to confirm their structures. ljmu.ac.uk

Table 3: Mass Spectrometry Data for this compound and Related Compounds
CompoundIonization Methodm/z (Observed)InterpretationReference
(5S)-5-phenylmorpholin-3-oneHRMS178.086[M+H]⁺
4-MethylphenmetrazineESI192[M+H]⁺ ljmu.ac.uk
5-Methylheptan-3-oneGC-MS57, 43, 29, 71, 72Fragment Ions nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules like this compound. This technique involves diffracting X-rays through a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

While a specific crystal structure for this compound was not found in the search results, the technique has been successfully applied to related compounds, such as 5-methyl-5-benzyl hydantoin. mdpi.com For this compound, X-ray crystallography would unambiguously establish the (R) or (S) configuration at the C5 stereocenter and reveal the preferred conformation of the morpholinone ring, which is typically a chair-like conformation. cdnsciencepub.com This information is paramount for understanding its interaction with biological targets.

Chromatographic Analysis for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers or any potential isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound. By utilizing a stationary phase and a mobile phase, components of a mixture are separated based on their differential interactions with these phases.

For purity assessment, a reverse-phase HPLC method can be employed, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. justia.comsielc.com The purity is determined by the relative area of the main peak in the chromatogram.

For the separation of enantiomers (chiral separation), specialized chiral stationary phases (CSPs) are required. Chiral HPLC is crucial for determining the enantiomeric excess (ee) of a sample of this compound, ensuring that the desired enantiomer is present in high purity.

Table 4: HPLC Conditions for Analysis of Related Compounds
Compound/AnalysisColumnMobile PhaseDetectionReference
5-Methyl-5-phenylhexan-3-oneNewcrom R1Acetonitrile, Water, Phosphoric AcidUV/MS sielc.com
4-((5-Bromopyridin-3-yl)methyl)morpholin-3-oneC180.1% TFA/Acetonitrile GradientUV
Rivaroxaban IntermediatesXbridge C18Aqueous NH₄HCO₃ pH 8, AcetonitrileUV (254 nm) justia.com
Rivaroxaban IntermediatesLuna C180.1% HCOOH, AcetonitrileUV (254 nm) justia.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of academic research on morpholinone derivatives, GC-MS plays a crucial role in the structural elucidation of newly synthesized compounds and for impurity profiling. The gas chromatograph separates individual compounds from a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted compounds into ionized particles, which are then sorted by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

For instance, the analysis of related compounds such as 3-methyl-2-phenylmorpholine (Phenmetrazine) and its analogs reveals common fragmentation pathways. nih.govnist.gov Typically, the molecular ion peak ([M]⁺) is observed, confirming the molecular weight of the compound. Subsequent fragmentation often involves the cleavage of the morpholine ring and the loss of small neutral molecules or radicals.

Based on the structure of this compound, several key fragmentation pathways can be anticipated under electron ionization (EI) conditions. The molecular ion would be expected at an m/z corresponding to its molecular weight. Prominent fragments would likely arise from:

Alpha-cleavage: The cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and related heterocyclic compounds. nih.gov

Loss of a methyl group: The expulsion of a methyl radical (•CH₃) from the molecular ion would result in a fragment at [M-15]⁺.

Cleavage of the morpholine ring: The heterocyclic ring can undergo fragmentation at various points. A characteristic fragmentation of morpholinones involves the loss of a CO group from the lactam moiety.

Formation of a tropylium (B1234903) ion: The presence of a phenyl group often leads to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91 through rearrangement and cleavage. nih.gov

Other fragmentations: Other potential fragmentation pathways could involve the loss of portions of the morpholine ring, leading to a variety of smaller fragment ions.

A hypothetical fragmentation for this compound is presented below. It is important to note that this is a theoretical representation and has not been confirmed by experimental data for this specific compound.

Ion Proposed Structure/Fragment m/z (Expected)
[M]⁺Molecular Ion191
[M-CH₃]⁺Loss of a methyl group176
[C₇H₇]⁺Tropylium ion91
[C₆H₅CO]⁺Benzoyl cation105

This table is a theoretical representation of potential fragmentation and is not based on experimental data for this compound.

The retention time in the gas chromatograph would be influenced by the compound's volatility and polarity. The presence of the polar lactam function and the nonpolar phenyl and methyl groups would determine its interaction with the GC column's stationary phase. Different isomers, such as 5-Methyl-6-phenylmorpholin-3-one (Fenmetramide), would exhibit different retention times, allowing for their separation and individual analysis by the mass spectrometer. nih.gov

Structure Activity Relationship Sar Studies of 5 Methyl 5 Phenylmorpholin 3 One Derivatives

Elucidation of Pharmacophoric Elements and Substituent Effects

The morpholin-3-one (B89469) scaffold is a cornerstone in the design of various biologically active molecules. Modifications to this core structure, particularly substitutions on the nitrogen and carbon atoms of the ring, significantly shape their pharmacological activity. The core heterocyclic backbone, whether a morpholinone or an oxazolidinone, is vital for establishing stereochemical control during synthesis.

The phenyl group is a key pharmacophoric element, enhancing aromatic interactions with biological targets. For instance, in the context of Factor Xa inhibition, the phenyl group of (5S)-5-phenylmorpholin-3-one aligns within a hydrophobic pocket of the enzyme. The planar nature of the phenyl moiety facilitates π-π stacking with aromatic amino acids, thereby increasing binding stability.

Substituent effects on the phenyl ring and other parts of the molecule play a critical role in modulating activity. Aromatic substitutions on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues demonstrate a clear rank order of potency for antagonizing α3β4*-nAChR function: alkyl-bromo > -chloro > -fluoro. nih.gov In another example, replacing a chloro group with a fluoro group in a similar series led to increased potency for inhibiting dopamine (B1211576) and norepinephrine (B1679862) uptake, but a significant decrease in potency for serotonin (B10506) uptake inhibition. nih.gov

N-alkylation also influences biological activity. The addition of an N-methyl group to (S,S)-5a (a 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogue) had minimal impact on monoamine uptake inhibition. nih.gov However, in other series, the introduction of substituents at the nitrogen position can be a key determinant of activity. sci-hub.se

The following table summarizes the effects of various substituents on the activity of 5-Methyl-5-phenylmorpholin-3-one derivatives and related compounds.

Compound/Series Substituent Modification Observed Effect on Biological Activity
2-(substituted phenyl)-3,5,5-trimethylmorpholine analoguesAromatic halogen substitutionPotency at α3β4*-nAChR: alkyl-bromo > -chloro > -fluoro nih.gov
(S,S)-5a analogueReplacement of chloro with fluoro3.7- and 3.2-fold increase in potency for DA and NE uptake inhibition, respectively; 12-fold decrease for 5HT uptake inhibition nih.gov
(S,S)-5a analogueN-methylationLittle effect on monoamine uptake inhibition potency nih.gov
Morpholine (B109124) derivativesIntroduction of chloro, nitro, methoxy (B1213986) at ortho position of phenyl ringIncreased anti-inflammatory activity sci-hub.se

Positional and Stereochemical Influence on Molecular Recognition

The spatial arrangement of atoms within this compound derivatives is a critical determinant of their interaction with biological targets. scispace.com The stereochemistry at the C5 position is particularly significant for bioactivity, as it governs molecular recognition and binding affinity.

The (5S) configuration is often crucial for optimal biological activity. For example, the (5S)-enantiomer of 5-phenylmorpholin-3-one (B1289996) selectively inhibits Factor Xa by fitting its phenyl group into a hydrophobic pocket of the enzyme, an interaction not achieved by the (5R) counterpart. This enantioselectivity highlights the importance of the chiral center at C5 in ensuring the correct orientation for hydrogen bonding with residues in the enzyme's active site.

The influence of stereochemistry extends to other positions on the morpholine ring as well. In a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the (S,S) isomers were found to be more potent inhibitors of dopamine and norepinephrine uptake compared to reference compounds. nih.gov The stereochemistry of these analogues is controlled by the methyl group alpha to the nitrogen. nih.gov

The following table illustrates the impact of positional and stereochemical variations on the activity of morpholine derivatives.

Compound/Series Positional/Stereochemical Feature Impact on Molecular Recognition/Activity
5-phenylmorpholin-3-one(5S) vs. (5R) enantiomer(5S)-enantiomer selectively inhibits Factor Xa due to optimal fit in a hydrophobic pocket.
2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues(S,S) vs. other diastereomers(S,S) analogues exhibit greater potency as inhibitors of DA and NE uptake. nih.gov
Morpholine ringPuckering dynamicsAccommodates conformational changes during ligand-receptor interactions.

Rational Design Principles for Modulating Biological Interactions

The rational design of this compound derivatives leverages the understanding of their SAR to create molecules with enhanced potency, selectivity, and pharmacokinetic properties. sci-hub.seacs.org This process involves a systematic approach to modifying the chemical structure to optimize interactions with a specific biological target. nih.gov

A key principle in the rational design of these compounds is the use of the morpholine ring as a "privileged pharmacophore". sci-hub.se Its favorable physicochemical properties and its ability to engage in various molecular interactions make it a valuable scaffold in drug discovery. sci-hub.se

One design strategy involves the hybridization of the morpholine core with other pharmacophores to create novel compounds with improved biological profiles. nih.gov For instance, the combination of a morpholine moiety with a pyrazolopyrimidine substituent has been shown to yield potent inhibitory activity. sci-hub.se

Computational methods, such as molecular docking, play a crucial role in the rational design process. scispace.com These techniques allow for the prediction of binding modes and affinities of novel derivatives, guiding the synthesis of the most promising candidates. nih.gov For example, docking studies can reveal key hydrogen bonding interactions between a morpholine derivative and the active site of a target enzyme, providing insights for further optimization. sci-hub.se

The development of conformationally restricted mimics is another important design principle. By creating more rigid structures, such as tricyclic fused oxazolidinones, it is possible to pre-organize the molecule in a conformation that is favorable for binding to the target, leading to enhanced potency and selectivity.

The following table outlines some of the rational design principles applied to morpholine-based compounds.

Design Principle Description Example Application
Privileged PharmacophoreUtilizing the morpholine ring as a core scaffold due to its favorable properties. sci-hub.seIncorporation of the morpholine motif in various lead compounds to improve potency and pharmacokinetics. sci-hub.se
Molecular HybridizationCombining the morpholine structure with other known pharmacophores to create novel derivatives. nih.govSynthesis of morpholine-pyrrolo[1,2-c]pyrimidine derivatives as PI3K inhibitors. sci-hub.se
Computational ModelingUsing molecular docking and other computational tools to predict and analyze ligand-target interactions. scispace.comnih.govDocking studies to understand the binding of morpholine derivatives to the active site of enzymes like dihydrofolate reductase. sci-hub.se
Conformational RestrictionDesigning more rigid analogues to favor a bioactive conformation. Development of tricyclic fused oxazolidinone scaffolds as potent and selective Factor Xa inhibitors.

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Enzyme Modulation Studies

The morpholine (B109124) ring is a key feature in various molecules that exhibit pharmacological activity, and modifications to this core structure can significantly influence their effects on enzymes.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition:

Research has highlighted the potential of morpholin-3-one (B89469) derivatives as inhibitors of monoacylglycerol lipase (MAGL), an enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL leads to increased levels of 2-AG, which can modulate various physiological processes. nih.gov While direct studies on 5-Methyl-5-phenylmorpholin-3-one are not extensively detailed in the provided results, the optimization of morpholin-3-one derivatives for MAGL inhibition suggests that this class of compounds, including this compound, could be a promising scaffold for developing MAGL inhibitors. Chronic blockade of MAGL has been shown to cause functional antagonism of the endocannabinoid system, leading to tolerance and desensitization of CB1 receptors. nih.gov

Receptor Ligand Binding and Functional Modulation

The interaction of morpholine derivatives with various receptors is a key aspect of their biological activity.

Neurotransmitter Receptor Interactions

Nicotinic Acetylcholine (B1216132) Receptors (nAChR):

Derivatives of 2-(substituted phenyl)-3,5,5-trimethylmorpholine have been synthesized and evaluated for their effects on nicotinic acetylcholine receptor (nAChR) function. nih.gov These analogues have shown potential as antagonists of nAChR function. nih.gov The study of these related compounds suggests that the phenylmorpholine scaffold, as present in this compound, could interact with nAChRs. nih.gov The α7 subtype of nAChRs is a particularly important therapeutic target, and various orthosteric and allosteric ligands have been developed to modulate its function. nih.gov Molecular docking studies have been employed to understand the binding of antagonists to the α7 nAChR ion channel. researchgate.net

Neurokinin-1 (NK-1) Receptors:

Aprepitant (B1667566), a potent and selective antagonist of the neurokinin 1 (NK-1) receptor, contains a phenylmorpholine core structure. sci-hub.sedrugbank.com This indicates that the phenylmorpholine scaffold is capable of high-affinity binding to the NK-1 receptor. drugbank.comsemanticscholar.org The antagonism of NK-1 receptors by aprepitant and other related compounds has been shown to have antiemetic and potential antidepressant effects. semanticscholar.orgnih.gov The mechanism involves blocking the action of substance P, the natural ligand for the NK-1 receptor. drugbank.comnih.gov While not directly studying this compound, the activity of aprepitant provides strong evidence for the potential of this chemical class to interact with NK-1 receptors.

Cellular Pathway Perturbations in Research Models

The influence of morpholine-containing compounds on cellular pathways, particularly in the context of cancer, has been an active area of research.

Apoptosis Induction in Cancer Cell Lines:

Several studies have demonstrated the ability of morpholine derivatives to induce apoptosis in cancer cell lines. sci-hub.se For instance, certain imidazole-pyridine substituted morpholine derivatives have been evaluated against MCF-7 and A2780 cancer cell lines, with substitutions at the 3rd position of the morpholine ring leading to increased anticancer activity. sci-hub.se Other research has focused on the synthesis of quinazoline-2-indolinone derivatives that induce mitochondrial apoptosis through the PI3K/Akt/mTOR pathway in various cancer cell lines, including HCT116 and MCF-7. nih.gov Additionally, some lactam compounds have been identified as potent inducers of apoptosis in p53-positive HCT116 cancer cells. doi.org

Cell Cycle Analysis:

The investigation of cellular responses to chemical compounds often involves cell cycle analysis. For example, the effects of 5-fluorouracil (B62378) on the cell cycle of endothelial cells and cardiomyocytes have been studied, revealing an increase in apoptotic cells and a decrease in cells in the S phase of replication. plos.org Similarly, studies on 5-methoxypsoralen in a human hepatocellular carcinoma cell line showed that it can induce apoptosis by arresting cells at the G2/M phase. nih.gov While direct cell cycle analysis of this compound is not detailed in the provided results, the known effects of other compounds on the cell cycle highlight this as a crucial area for understanding the full biological impact of novel chemical entities.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

In silico methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and understanding the interactions between small molecules and their biological targets. scispace.com

Molecular Docking:

Molecular docking studies have been performed on various morpholine derivatives to predict their binding modes and affinities to different protein targets. researchgate.netarkat-usa.org For example, docking studies have been used to investigate the interaction of phenylmorpholine-linked aminotetrazoles with tubulin. arkat-usa.org These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors. arkat-usa.orgnih.gov Docking simulations can predict the binding poses and rank candidate molecules based on their affinity scores, providing insights into the "hand and glove" adaptability between a ligand and its receptor. scispace.com

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a more dynamic view of ligand-target interactions over time, assessing the stability of binding poses and revealing the influence of the surrounding environment. scispace.commdpi.com MD simulations have been used to study the stability of complexes between various ligands and their target proteins, such as Coxsackievirus adenovirus receptor and dihydrofolate reductase. nih.govnih.gov These simulations can reveal important details about the interactions, such as the formation of hydrogen bonds and van der Waals interactions, which are crucial for the stability and activity of the compound. researchgate.netfrontiersin.org For instance, MD simulations have been used to verify the stability of docking-predicted poses and to understand the role of water molecules in the binding site. scispace.com

Computational Chemistry and Theoretical Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cmu.edubath.ac.uk It is widely applied to predict the geometry, electronic properties, and reactivity of molecules. For 5-Methyl-5-phenylmorpholin-3-one, DFT calculations can elucidate fundamental characteristics that govern its chemical behavior.

Key electronic properties and reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. austinpublishinggroup.comresearchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.gov

Further analysis involves mapping the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP is used to predict sites for electrophilic and nucleophilic attack, providing insights into intermolecular interactions. nih.govnih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions in detail. nih.gov

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations The following data are illustrative examples based on typical DFT calculation results for similar organic molecules and are not derived from a specific published study on this exact compound.

ParameterPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 5.3 eVRelates to chemical reactivity and stability.
Dipole Moment 3.1 DMeasures the molecule's overall polarity.
Ionization Potential 6.5 eVEnergy required to remove an electron.
Electron Affinity 1.2 eVEnergy released upon gaining an electron.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the collection of three-dimensional shapes the molecule can adopt. nih.gov By simulating the molecule's behavior in a solvent (typically water) over nanoseconds or longer, researchers can identify low-energy, stable conformations. nih.govmdpi.com

In the context of drug discovery, MD simulations are also used to study the binding dynamics between a ligand (like this compound) and a biological target, such as a protein receptor. nih.govnih.gov These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions (e.g., hydrogen bonds), and elucidate the mechanism of binding. mdpi.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of its components during the simulation. nih.gov

Table 2: Illustrative Conformational Analysis of this compound via MD Simulation This table presents a hypothetical outcome of an MD simulation for conformational analysis, as specific experimental data for this compound is not available.

Conformational StateKey Dihedral Angle (C-N-C-C)Relative Energy (kcal/mol)Population (%)
Chair Conformation 1 (Equatorial Phenyl) ~175°0.0075%
Chair Conformation 2 (Axial Phenyl) ~60°+2.515%
Twist-Boat Conformation ~90°+5.810%

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured activity. fiveable.me For a series of analogues of this compound, a QSAR study could predict their potential efficacy against a specific biological target. nih.govpensoft.net

The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment), and steric parameters (molecular volume). researchgate.net Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that best describes the relationship between these descriptors and the observed activity. nih.gov A robust QSAR model can be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially enhanced activity. nih.govjmchemsci.com

Table 3: Example of a Hypothetical QSAR Model for a Series of Morpholinone Derivatives This table illustrates the format and components of a QSAR model. The equation and descriptors are for demonstrative purposes only.

Model EquationpIC₅₀ = 0.45(logP) - 0.12(Molecular Volume) + 1.5*(Dipole Moment) + 3.2
Statistical Parameter Value
Correlation Coefficient (R²)0.91
Cross-validated R² (Q²)0.85
Descriptor Significance
logP (Lipophilicity)Positive correlation; higher lipophilicity may increase activity.
Molecular VolumeNegative correlation; bulkier molecules may have lower activity.
Dipole MomentPositive correlation; higher polarity may be favorable for binding.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Research Contexts

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.net Assessing ADME properties early in the research process is critical to identify candidates with favorable drug-like characteristics. nih.gov For this compound, various computational tools and models can predict key parameters that influence its behavior in a biological system. eurekaselect.comx-mol.net

These predictions are typically based on the molecule's structure and physicochemical properties. Key ADME parameters include:

Absorption: Predictions of properties like aqueous solubility and intestinal permeability.

Distribution: Estimation of plasma protein binding and the volume of distribution (Vdss). nih.gov

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the compound's clearance rate.

These computational predictions help researchers to flag potential liabilities and guide chemical modifications to improve the pharmacokinetic profile of a lead compound. nih.gov

Table 4: Predicted ADME Properties for this compound in a Research Context These values are illustrative and represent typical outputs from ADME prediction software for research purposes.

ADME PropertyPredicted Value/ClassificationImplication in Research
Aqueous Solubility (logS) -3.5Low to moderate solubility.
Caco-2 Permeability HighLikely to have good intestinal absorption.
Human Plasma Protein Binding >90%High binding to plasma proteins.
CYP2D6 Inhibition Predicted InhibitorPotential for drug-drug interactions.
Blood-Brain Barrier Permeation Predicted to crossMay have potential for CNS activity.

Applications As Research Probes and Synthetic Intermediates

Role in the Synthesis of Advanced Heterocyclic Scaffolds

5-Methyl-5-phenylmorpholin-3-one serves as a crucial chiral building block for the creation of more complex heterocyclic structures. The morpholine (B109124) ring system is a common motif in biologically active compounds and pharmaceuticals, making its derivatives attractive starting points for synthesis. researchgate.netsci-hub.se The presence of both a secondary amine and a ketone functionality within the this compound structure allows for a variety of chemical transformations.

The synthesis of advanced scaffolds often involves leveraging the existing stereocenter at the C5 position to induce chirality in subsequent reactions. This is a key strategy in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired molecule. The phenyl and methyl groups at the C5 position also influence the steric and electronic environment of the molecule, which can be exploited to control the regioselectivity and stereoselectivity of reactions.

For instance, the ketone can be reduced to a hydroxyl group, which can then act as a nucleophile or be further functionalized. The secondary amine can be acylated, alkylated, or used in coupling reactions to introduce new substituents and build larger molecular frameworks. These transformations can lead to the formation of diverse heterocyclic systems with potential applications in medicinal chemistry and materials science. The morpholinone ring itself can also undergo ring-opening or ring-closing reactions to generate novel scaffolds.

Utility in the Discovery and Optimization of Ligands for Biological Targets

The morpholine and phenylmorpholinone moieties are recognized pharmacophores, meaning they are structural features responsible for a drug's biological activity. sci-hub.seresearchgate.net Consequently, this compound and its derivatives are frequently utilized in the discovery and optimization of ligands for various biological targets, including enzymes and receptors. vulcanchem.com

The process of ligand discovery often involves screening libraries of compounds for their ability to bind to a specific target. The structural rigidity and defined stereochemistry of this compound make it an attractive scaffold for inclusion in such libraries. Its derivatives can be systematically synthesized to explore the structure-activity relationship (SAR), which is the relationship between the chemical structure of a molecule and its biological activity.

For example, modifications to the phenyl group, such as the introduction of different substituents, can modulate the ligand's binding affinity and selectivity for its target. Similarly, altering the substituents on the nitrogen atom or at other positions on the morpholine ring can fine-tune the pharmacokinetic and pharmacodynamic properties of the ligand. This iterative process of synthesis and biological evaluation allows for the optimization of lead compounds into potent and selective drug candidates. The morpholine ring, in particular, is often associated with improved metabolic stability and favorable pharmacokinetic profiles in drug molecules. sci-hub.sechemshuttle.com

Development of Radiolabeled Tracers for Molecular Imaging Research (e.g., Positron Emission Tomography (PET) Tracers)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. uea.ac.uk This technique relies on the use of radiolabeled tracers, which are molecules that are designed to bind to a specific biological target and contain a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). uea.ac.uknih.gov

The this compound scaffold has been investigated for the development of PET tracers. The rationale for its use in this context is twofold. First, as discussed previously, the morpholinone core can be incorporated into ligands with high affinity and selectivity for specific biological targets in the central nervous system and other tissues. Second, the structure of this compound provides sites for the introduction of a radionuclide without significantly altering the ligand's binding properties.

The development of a PET tracer involves several key steps, including the synthesis of a suitable precursor molecule, the radiolabeling reaction, and preclinical evaluation of the tracer's biodistribution and target engagement in animal models. For example, a precursor molecule could be designed with a functional group that is amenable to radiolabeling, such as a hydroxyl or amino group that can be methylated with [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov The relatively short half-life of PET radionuclides necessitates rapid and efficient radiolabeling procedures. uea.ac.uk

Initial PET imaging studies in animals are crucial to assess the tracer's brain uptake, specificity of binding to the target, and its metabolic profile. nih.gov While the development of PET tracers based specifically on this compound is an area of ongoing research, the broader class of morpholinone derivatives has shown promise for imaging targets like the monoacylglycerol lipase (B570770) (MAGL) enzyme.

Use in Biochemical and Enzymatic Mechanism Elucidation

The study of enzyme mechanisms is fundamental to understanding biological processes and for the rational design of drugs. This compound and its derivatives can serve as valuable tools in these investigations. vulcanchem.com By designing and synthesizing molecules that mimic the substrate, transition state, or product of an enzymatic reaction, researchers can probe the active site of an enzyme and elucidate its catalytic mechanism.

For example, a derivative of this compound could be designed to act as a competitive inhibitor of a particular enzyme. By studying the kinetics of this inhibition, researchers can gain insights into the enzyme's substrate binding and catalytic processes. The stereochemistry of the inhibitor is often critical in these studies, as enzymes are typically highly stereoselective.

Furthermore, the morpholinone scaffold can be modified to incorporate reporter groups, such as fluorescent tags or photoaffinity labels. These modified probes can be used to identify and characterize the binding site of the enzyme through techniques like fluorescence spectroscopy or photoaffinity labeling followed by mass spectrometry. This information is invaluable for understanding how the enzyme functions and for the design of more potent and specific inhibitors.

In one instance, derivatives of (5S)-5-phenylmorpholin-3-one were investigated as inhibitors of GlcCer synthase, an enzyme involved in sphingolipid metabolism. The study of how these compounds interact with and inhibit the enzyme can provide a deeper understanding of the enzyme's mechanism and its role in related metabolic disorders.

Future Research Trajectories for this compound

The morpholin-3-one (B89469) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. researchgate.netnih.gov The specific derivative, this compound, presents a unique substitution pattern that warrants further investigation. Future research efforts are poised to unlock the full potential of this compound through innovative synthetic strategies, deep mechanistic insights, and the application of cutting-edge computational tools.

Q & A

Q. What are the key synthetic strategies for preparing 5-Methyl-5-phenylmorpholin-3-one, and how do substituent positions influence reaction pathways?

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula (e.g., C₁₁H₁₃NO₂), with deviations <2 ppm indicating purity. ¹H NMR should resolve the morpholinone ring protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–7.5 ppm). X-ray crystallography, if applicable, provides definitive confirmation of stereochemistry and crystal packing, as demonstrated for similar morpholinone derivatives . For chromatographic purity, HPLC with a C18 column (acetonitrile/water gradient) is recommended, with retention times calibrated against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for morpholinone derivatives, such as unexpected splitting in NMR signals?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in morpholinone) or impurities. Use variable-temperature NMR to distinguish conformational exchange (e.g., coalescence of split peaks at higher temps). For example, a study on 5-(6-methoxynaphthalen-2-yl)morpholinone analogs resolved splitting in ¹H NMR signals by cooling to −40°C, stabilizing distinct conformers . Cross-validate with computational models (e.g., Molecular Operating Environment (MOE) software) to simulate spectra and assign peaks .

Q. What methodologies are effective for determining the crystal structure of this compound and its analogs?

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, MOE software predicted regioselectivity in morpholinone alkylation by analyzing frontier molecular orbitals (HOMO/LUMO gaps) . Molecular dynamics simulations further assess solvent effects, such as polar aprotic solvents (e.g., DMF) stabilizing charged intermediates .

Q. What experimental strategies optimize the yield of this compound under scalable conditions?

  • Methodological Answer : Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry). A study on 3-hydroxy-4-(5-methylfuran-2-carbonyl)pyrrolone optimized yield (from 45% to 82%) by adjusting pH (6.5–7.5) and reaction time (8–12 h) . Scale-up requires continuous-flow reactors to maintain temperature control and reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.